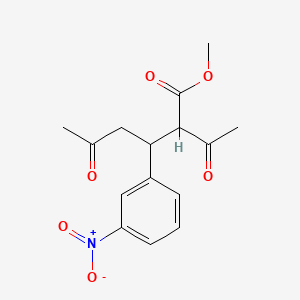
4-(3-Imidazol-1-yl-propoxy)-benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Imidazol-1-ylpropoxy)benzoic acid is a synthetic organic compound that features both an imidazole ring and a benzoic acid moiety. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The benzoic acid moiety is a simple aromatic carboxylic acid. The combination of these two functional groups in a single molecule imparts unique chemical and biological properties to 4-(3-imidazol-1-ylpropoxy)benzoic acid.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-imidazol-1-ylpropoxy)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzoic acid and 1-bromo-3-chloropropane.
Ether Formation: The hydroxyl group of 4-hydroxybenzoic acid reacts with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate to form 4-(3-chloropropoxy)benzoic acid.
Imidazole Substitution: The chloropropoxy intermediate is then reacted with imidazole in the presence of a base like sodium hydride to yield 4-(3-imidazol-1-ylpropoxy)benzoic acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation: The benzoic acid moiety can undergo oxidation reactions, although the imidazole ring is generally resistant to oxidation under mild conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide for oxidizing the benzoic acid moiety.
Reduction: Lithium aluminum hydride or sodium borohydride for reducing the carboxylic acid group.
Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution at the imidazole ring.
Major Products:
Oxidation: Conversion of the benzoic acid moiety to benzoic acid derivatives.
Reduction: Formation of 4-(3-imidazol-1-ylpropoxy)benzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
科学研究应用
4-(3-Imidazol-1-ylpropoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-(3-imidazol-1-ylpropoxy)benzoic acid is largely dependent on its interaction with biological targets. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, making it a versatile ligand in enzyme inhibition and receptor binding. The benzoic acid moiety can interact with various proteins and enzymes, potentially inhibiting their activity or altering their function.
相似化合物的比较
4-(1H-Imidazol-1-yl)benzoic acid: Similar structure but lacks the propoxy linker.
4-(2-Imidazol-1-ylethoxy)benzoic acid: Similar structure with a shorter ethoxy linker.
4-(4-Imidazol-1-ylbutoxy)benzoic acid: Similar structure with a longer butoxy linker.
Uniqueness: 4-(3-Imidazol-1-ylpropoxy)benzoic acid is unique due to its specific propoxy linker length, which can influence its chemical reactivity and biological activity. The presence of both the imidazole ring and the benzoic acid moiety in a single molecule provides a versatile platform for various chemical modifications and biological interactions.
属性
分子式 |
C13H14N2O3 |
|---|---|
分子量 |
246.26 g/mol |
IUPAC 名称 |
4-(3-imidazol-1-ylpropoxy)benzoic acid |
InChI |
InChI=1S/C13H14N2O3/c16-13(17)11-2-4-12(5-3-11)18-9-1-7-15-8-6-14-10-15/h2-6,8,10H,1,7,9H2,(H,16,17) |
InChI 键 |
YXCWWPDCHRNOQR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)O)OCCCN2C=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


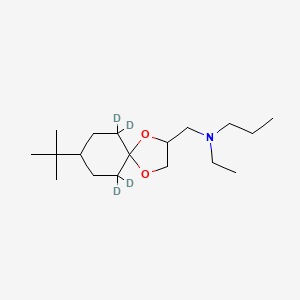
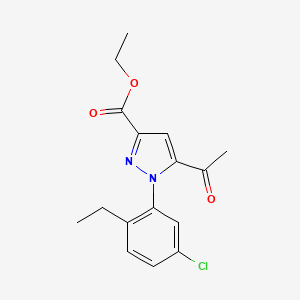

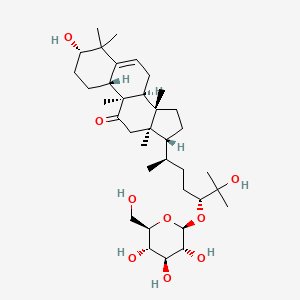
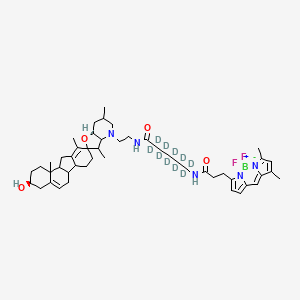


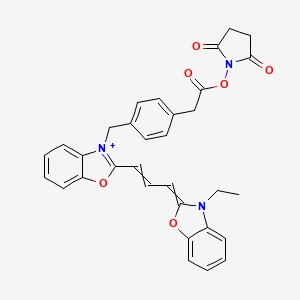

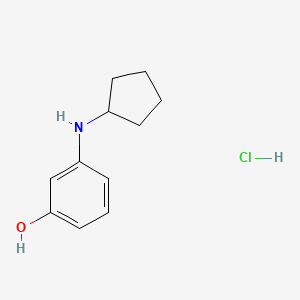
![methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13843144.png)
![8-Methoxy-8H-isothiazolo[5,4-b]indole](/img/structure/B13843148.png)

